molecular formula C9H8F3N B167574 N-(2,2,2-Trifluoroethylidene)benzylamine CAS No. 1997-85-9

N-(2,2,2-Trifluoroethylidene)benzylamine

Cat. No. B167574
CAS RN: 1997-85-9
M. Wt: 187.16 g/mol
InChI Key: SVXVQGHKZKUEIS-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethylidene)benzylamine is a chemical compound with the molecular formula C9H8F3N . It has a molecular weight of 187.162 .


Molecular Structure Analysis

The InChI code for N-(2,2,2-Trifluoroethylidene)benzylamine is 1S/C9H8F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,7H,6H2/b13-7+ . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving N-(2,2,2-Trifluoroethylidene)benzylamine are not available, N-2,2,2-trifluoroethylisatin ketimines have been involved in various organic synthesis reactions, including [3 + 2] cycloaddition reactions .

Scientific Research Applications

1. N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis

  • Summary of the Application : N-2,2,2-Trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . They are extremely widely used in the field of new drug development .
  • Methods of Application : This compound is involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products .
  • Results or Outcomes : A series of chiral fluorospiroindole derivatives were synthesized by this reaction in high yields (70–95%) with excellent diastereo- and enantioselectivities (all >20:1 dr and 94–>99% ee) .

2. N-(2,2,2-Trifluoroethylidene)sulfenamides in Synthesis of Trifluoromethylated Amines

  • Summary of the Application : N-(2,2,2-Trifluoroethylidene)sulfenamides (trifluoromethylated sulfenimines) were easily prepared in one step by anodic oxidation of 2,2,2-trifluoroethylamine and diaryl disulfides . They are highly useful building blocks for the preparation of trifluoromethylated amines, aminoketone, and aminoalkanoates .
  • Methods of Application : The sulfenimines were prepared in one step by anodic oxidation of 2,2,2-trifluoroethylamine and diaryl disulfides in MeCN/Et4NClO4 using MgBr2 as a redox mediator .
  • Results or Outcomes : The sulfenimines were highly useful building blocks for the preparation of trifluoromethylated amines, aminoketone, and aminoalkanoates .

properties

IUPAC Name

N-benzyl-2,2,2-trifluoroethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXVQGHKZKUEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435978
Record name (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-Trifluoroethylidene)benzylamine

CAS RN

1997-85-9
Record name (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Ono, VP Kukhar, VA Soloshonok - The Journal of organic …, 1996 - ACS Publications
A systematic study of azomethine−azomethine isomerizations of the N-benzylimines 2, derived from fluorinated aldehydes or ketones and benzylamine, has been made. The results …
Number of citations: 108 pubs.acs.org
MI Adamovskyi, MM Avramenko, DM Volochnyuk… - ACS …, 2020 - ACS Publications
The reactivity of azomethines based on trifluoroacetaldehyde hydrate in the Castagnoli–Cushman reaction (CCR) was researched. The impact of the nature of anhydrides explored on …
Number of citations: 6 pubs.acs.org
V Otte - 2017 - libstore.ugent.be
In 1928, Alexander Fleming discovered that the mould Penicillium possesses clear bacteriolytic properties. 1 Penicillin was the first naturally occurring antibiotic to be used in clinical …
Number of citations: 0 libstore.ugent.be
Y Six - European Journal of Organic Chemistry, 2003 - Wiley Online Library
The regioselective carboxylation of nonactivated internal alkynes can be performed with carbon dioxide under atmospheric pressure using a simple procedure based on the chemistry …
T Ishihara, K Ichihara, H Yamanaka - Tetrahedron, 1996 - Elsevier
S-Phenyl 2-fluoropropanethioate (1) was treated with lithium diisopropylamide in THF at −78C to give rise to the lithium enolate, which underwent stereoselective condensation with a …
Number of citations: 42 www.sciencedirect.com

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